molecular formula C22H16O B14343083 Benzo(a)pyrene-6-ethanol CAS No. 105708-69-8

Benzo(a)pyrene-6-ethanol

Cat. No.: B14343083
CAS No.: 105708-69-8
M. Wt: 296.4 g/mol
InChI Key: UBBKCKHBOHFLQS-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-6-ethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and can be found in coal tar, tobacco smoke, and grilled foods . The addition of an ethanol group to benzo(a)pyrene results in this compound, which retains many of the parent compound’s properties but also exhibits unique characteristics due to the presence of the ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-6-ethanol typically involves the functionalization of benzo(a)pyrene. One common method is the reduction of benzo(a)pyrene to form a hydroxyl group at the 6-position, followed by the introduction of an ethanol group. This can be achieved through various chemical reactions, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-6-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzo(a)pyrene-6-carboxylic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Benzo(a)pyrene-6-ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzo(a)pyrene-6-ethanol involves its interaction with cellular components. The compound can be metabolized to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer. The primary molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Benzo(a)pyrene-6-ethanol can be compared to other similar compounds, such as:

This compound is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological interactions.

Properties

CAS No.

105708-69-8

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

2-benzo[b]pyren-6-ylethanol

InChI

InChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2

InChI Key

UBBKCKHBOHFLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3

Origin of Product

United States

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